(4-Isobutylbenzylidene)malononitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(2-methylpropyl)phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-11(2)7-12-3-5-13(6-4-12)8-14(9-15)10-16/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGDFRFAPCRSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Isobutylbenzylidene Malononitrile: a Knoevenagel Condensation Perspective
Historical Development and Mechanistic Foundations of the Knoevenagel Condensation
First reported by German chemist Emil Knoevenagel in the late 19th century, the reaction initially involved the condensation of aldehydes or ketones with active methylene (B1212753) compounds in the presence of a basic catalyst. sbq.org.brniscpr.res.in Knoevenagel's early work, starting in 1894, utilized primary and secondary amines as catalysts for the reaction between formaldehyde (B43269) and diethyl malonate. nih.gov This foundational discovery laid the groundwork for over a century of research and modifications, establishing the Knoevenagel condensation as a fundamental tool in organic synthesis. sbq.org.brnih.gov
The reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated. researchgate.net The mechanism, a variant of the aldol (B89426) condensation, proceeds through three principal steps: the formation of a carbanion, nucleophilic attack on the carbonyl carbon, and subsequent elimination of water.
Initiation via Active Methylene Deprotonation and Carbanion Formation
The reaction commences with the deprotonation of the active methylene compound, in this case, malononitrile (B47326). The methylene protons of malononitrile are particularly acidic due to the strong electron-withdrawing nature of the two adjacent nitrile groups (-CN). A base, typically a weak amine, abstracts a proton from the α-carbon of malononitrile. This abstraction results in the formation of a resonance-stabilized carbanion, also known as an enolate ion. The stability of this carbanion is crucial for the reaction to proceed under mildly basic conditions, which avoids the unwanted self-condensation of the aldehyde. researchgate.net
Nucleophilic Addition to Carbonyl Center
The generated carbanion is a potent nucleophile. It subsequently attacks the electrophilic carbonyl carbon of 4-isobutylbenzaldehyde (B42465). This nucleophilic addition leads to the formation of a new carbon-carbon single bond and a tetrahedral intermediate, specifically a β-hydroxy nitrile adduct. This step is the primary bond-forming event in the condensation process.
Elimination of Water and Formation of the α,β-Unsaturated System
The final step involves the elimination of a water molecule from the β-hydroxy nitrile intermediate, a process known as dehydration. This elimination is typically facilitated by the presence of the catalyst and often occurs spontaneously or with gentle heating. The hydroxyl group is protonated, forming a good leaving group (water), which is then eliminated. This results in the formation of a carbon-carbon double bond, yielding the final α,β-unsaturated product, (4-Isobutylbenzylidene)malononitrile.
Catalytic Strategies for the Knoevenagel Condensation of Aldehydes with Malononitrile
Homogeneous Organocatalysis (e.g., Amine-Based Catalysts)
Amine-based organocatalysts are frequently employed in homogeneous Knoevenagel condensations. These catalysts, such as piperidine (B6355638), pyridine, or ammonium (B1175870) salts like ammonium acetate (B1210297), function as weak bases to facilitate the initial deprotonation of malononitrile. bhu.ac.in The reaction between aromatic aldehydes and malononitrile often proceeds rapidly at room temperature in the presence of these catalysts. For instance, a hexamethylenetetramine-based ionic liquid has been shown to be an effective catalyst, providing excellent yields in short reaction times. niscpr.res.in The isobutyl group on 4-isobutylbenzaldehyde is an electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). However, the reaction is still expected to proceed efficiently. Data for the closely related 4-methylbenzaldehyde (B123495) shows high yields, suggesting a similar outcome for the 4-isobutyl derivative.
Table 1: Amine-Catalyzed Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile
| Aldehyde Substrate | Catalyst | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methylbenzaldehyde | NiCu@MWCNT | H₂O/CH₃OH | 15 min | 95 ± 3 | nih.gov |
| Benzaldehyde | [MeHMTA]BF₄ | None | < 2 min | 98 | niscpr.res.in |
| 4-Chlorobenzaldehyde | [MeHMTA]BF₄ | None | 5 min | 96 | niscpr.res.in |
| 4-Nitrobenzaldehyde | [MeHMTA]BF₄ | None | 3 min | 98 | niscpr.res.in |
Heterogeneous Catalysis (e.g., Metal Nanohybrids, Carbon Nitrides)
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. nih.gov This aligns with the principles of green chemistry by reducing waste and improving process economics.
Metal Nanohybrids: Bimetallic heterogeneous catalysts have demonstrated high efficacy in Knoevenagel condensations. For example, monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) have been successfully used to catalyze the reaction between various aryl aldehydes and malononitrile under mild conditions, often at room temperature in an aqueous methanol (B129727) solution. nih.gov These catalysts show high performance, achieving quantitative yields in very short reaction times. nih.gov The reusability of such catalysts has been demonstrated over several cycles without a significant loss of activity. nih.gov
Carbon Nitrides: Graphitic carbon nitride (g-C₃N₄) and its derivatives have emerged as effective metal-free heterogeneous catalysts. Their basic nitrogen sites can effectively catalyze the Knoevenagel condensation. Functionalization of carbon nitrides, for instance with amine groups, can further enhance their basicity and catalytic activity. These materials have been successfully employed for the condensation of aldehydes with malononitrile, showcasing good yields and selectivity.
Table 2: Heterogeneous Catalysis in the Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile
| Aldehyde Substrate | Catalyst | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methylbenzaldehyde | NiCu@MWCNT | H₂O/CH₃OH | 15 min | 95 ± 3 | nih.gov |
| 4-Chlorobenzaldehyde | NiCu@MWCNT | H₂O/CH₃OH | 25 min | 95 ± 1 | nih.gov |
| 4-Nitrobenzaldehyde | NiCu@MWCNT | H₂O/CH₃OH | 15 min | 96 ± 1 | nih.gov |
| Benzaldehyde | HKUST-ED (Amine-functionalized MOF) | Ethanol | 5 min | 100 | nih.gov |
Ionic Liquid-Mediated Reactions
Ionic liquids (ILs) have emerged as highly effective catalysts and reaction media for Knoevenagel condensations due to their favorable properties, such as low vapor pressure, high thermal stability, and tunable solvency. Their application aligns with the principles of green chemistry by offering alternatives to volatile and often hazardous organic solvents.
Several types of ionic liquids have been successfully employed to catalyze the condensation of aromatic aldehydes with malononitrile. For instance, hexamethylenetetramine-based ionic liquids, such as 1-methylhexamethylenetetraminium tetrafluoroborate (B81430) ([MeHMTA]BF4), have been demonstrated as efficient and recyclable catalysts for this transformation. niscpr.res.in These reactions often proceed at room temperature, providing excellent yields in short durations and simplifying product isolation, as the catalyst can be easily recovered and reused. niscpr.res.in
Brønsted-acidic ionic liquids have also been utilized, showcasing good catalytic activity for the Knoevenagel condensation in aqueous media. semanticscholar.org The use of water as a solvent further enhances the green credentials of the synthesis. The reaction of various aromatic aldehydes with malononitrile in the presence of these acidic ILs proceeds efficiently, resulting in high yields within minutes. semanticscholar.org Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM][OH]), have also been used as effective catalysts, particularly in aqueous mediums. semanticscholar.org
While specific data for the synthesis of this compound using ionic liquids is not extensively detailed in the available literature, the general success with a wide range of substituted benzaldehydes suggests this methodology is highly applicable. The isobutyl group, being a mild electron-donating group, is not expected to impede the reaction. The table below summarizes the performance of various ionic liquids in the Knoevenagel condensation of representative aromatic aldehydes.
| Ionic Liquid Catalyst | Aldehyde Substrate | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| [MeHMTA]BF4 (15 mol%) | Benzaldehyde | Water | Room Temp. | 15 min | 96 | niscpr.res.in |
| [MeHMTA]BF4 (15 mol%) | 4-Chlorobenzaldehyde | Water | Room Temp. | 10 min | 98 | niscpr.res.in |
| [MeHMTA]BF4 (15 mol%) | 4-Methoxybenzaldehyde | Water | Room Temp. | 20 min | 95 | niscpr.res.in |
| [BMIM][OH] (10 mol%) | Aromatic Aldehydes | Water | 100°C | Not Specified | High | semanticscholar.org |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Solvent Effects on Reaction Kinetics and Product Formation
The choice of solvent can significantly influence the rate and outcome of the Knoevenagel condensation. Solvents affect the solubility of reactants and catalysts and can stabilize intermediates and transition states.
Research on various Knoevenagel condensations has shown that both protic and aprotic polar solvents can be effective. researchgate.netnih.gov
Protic Solvents: Ethanol is frequently chosen as a green and effective solvent. It is less toxic than many alternatives and often provides high conversion rates. nih.gov Protic solvents are capable of stabilizing the carbanionic intermediate formed from the deprotonation of malononitrile. nih.gov Water is another highly desirable green solvent, and many modern protocols are developed in aqueous media, often with the aid of a suitable catalyst to overcome solubility issues. ijcps.orgrasayanjournal.co.in
Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been shown to facilitate the reaction, leading to high conversions and excellent selectivity in short reaction times. researchgate.net However, their higher boiling points can complicate product isolation, and they are considered less environmentally friendly than alcohols or water.
Solvent-Free Conditions: To circumvent the issues associated with organic solvents, solvent-free or "neat" reactions have been developed. These methods, often employing grinding (mechanochemistry), can be highly efficient, reduce waste, and simplify work-up procedures. niscpr.res.inbhu.ac.in
The following table illustrates the effect of different solvents on a model Knoevenagel condensation between an aromatic aldehyde and an active methylene compound.
| Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Ethanol | 5 min | ~95% | researchgate.net |
| Water | 4 hours | Complete Conversion | researchgate.net |
| Dimethylformamide (DMF) | Longer Time | 78-96% | researchgate.net |
| Tetrahydrofuran (THF) | 1-4 min | 27-57% (Low) | researchgate.net |
| Methanol/Water (1:1) | 10-180 min | High | nih.gov |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methods for compounds like this compound. The goal is to create processes that are more sustainable, safer, and more efficient.
Key green approaches applicable to this synthesis include:
Use of Aqueous Media: Performing the reaction in water eliminates the need for volatile organic solvents, reducing pollution and safety hazards. ijcps.orgrasayanjournal.co.inresearchgate.net Catalysts such as alum or Ni(NO₃)₂·6H₂O have been shown to be effective in water. ijcps.orgrasayanjournal.co.in
Solvent-Free Reactions: Mechanochemistry, or the "grindstone" method, involves grinding the solid reactants together, often with a catalytic amount of a substance like ammonium acetate or a solid support. niscpr.res.inbhu.ac.in This technique is highly efficient, rapid, and eliminates solvent waste entirely.
Alternative Energy Sources: Microwave irradiation and ultrasound sonication are used to accelerate reaction rates, often leading to significantly shorter reaction times and higher yields compared to conventional heating. bhu.ac.inresearchgate.net These methods provide uniform and efficient energy transfer to the reaction mixture.
Use of Eco-Friendly Catalysts: There is a focus on using catalysts that are inexpensive, readily available, non-toxic, and reusable. Examples include naturally derived catalysts like water extract of banana (WEB), which is basic and can effectively catalyze the condensation. niscpr.res.in Simple, inexpensive salts like alum (potassium aluminum sulfate) also serve as effective and environmentally benign catalysts. rasayanjournal.co.inresearchgate.net Heterogeneous catalysts are also favored as they can be easily separated from the reaction mixture and recycled. nih.gov
These green methodologies offer powerful and practical routes to this compound, aligning with the modern demands of sustainable chemical manufacturing.
Advanced Characterization and Structural Elucidation of 4 Isobutylbenzylidene Malononitrile and Analogues
Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformational Features
Single-crystal X-ray diffraction (scXRD) provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and conformational details. nih.govresearchgate.net While specific crystallographic data for (4-Isobutylbenzylidene)malononitrile is not widely available, analysis of closely related analogues such as 2-(4-methylbenzylidene)malononitrile (B52347) and 2-(4-nitrobenzylidene)malononitrile (B1204218) provides critical insights into the structural characteristics of this class of compounds. researchgate.netresearchgate.net
The molecular geometry of benzylidenemalononitrile (B1330407) analogues is defined by the interplay of electronic and steric effects of the substituents on the phenyl ring. The core structure consists of a benzene (B151609) ring connected to a malononitrile (B47326) group via a carbon-carbon double bond.
In the case of 2-(4-methylbenzylidene)malononitrile, the presence of an electron-donating methyl group influences the electronic distribution across the conjugated system. researchgate.net Conversely, 2-(4-nitrobenzylidene)malononitrile features a strong electron-withdrawing nitro group, which significantly alters the bond characteristics. researchgate.net A comparison of selected geometric parameters for these analogues reveals these electronic influences. For instance, in 2-(4-(diphenylamino)benzylidene) malononitrile, electron delocalization leads to observable changes in the lengths of the carbon-carbon single and double bonds within the vinyl bridge. mdpi.com The bond angle within the malononitrile fragment (C-C-C) is typically less than the ideal 120° for sp² hybridized carbon, as seen in an analogue where this angle is approximately 114°, indicating geometric strain. researchgate.netmdpi.com
| Parameter | 2-(4-methylbenzylidene)malononitrile researchgate.net | 2-(4-nitrobenzylidene)malononitrile researchgate.net | General Observation |
|---|---|---|---|
| C=C Vinyl Bond Length (Å) | Data not specified | Data not specified | Central double bond connecting the phenyl and malononitrile moieties. |
| C-C Phenyl-Vinyl Bond Length (Å) | Data not specified | Data not specified | Single bond linking the aromatic ring to the vinyl carbon. |
| C-CN Bond Length (Å) | Data not specified | Data not specified | Single bonds connecting the vinyl carbon to the nitrile carbons. |
| C≡N Bond Length (Å) | Data not specified | Data not specified | Triple bond of the nitrile functional groups. |
| Malononitrile C-C-C Angle (°) | 113.58 (12) | Data not specified | Indicates deviation from ideal sp² geometry. |
The degree of planarity in benzylidenemalononitrile derivatives is crucial as it affects the extent of π-conjugation between the aromatic ring and the dicyanovinyl group. Studies on analogues demonstrate that the core benzylidenemalononitrile framework tends to be nearly planar.
For 2-(4-methylbenzylidene)malononitrile, the molecule is reported to be approximately planar, with a root-mean-square deviation for all non-hydrogen atoms of 0.023 Å. researchgate.net Similarly, the benzylidenemalononitrile unit in 2-(4-nitrobenzylidene)malononitrile is nearly planar, though the nitro group itself is slightly twisted relative to the benzene ring, with a dihedral angle of 8.8 (3)°. researchgate.net This slight deviation from perfect planarity is a common feature, resulting from a balance between the stabilizing effect of extended conjugation and the destabilizing steric hindrance between adjacent atoms. Torsional angles, such as the one defining the rotation around the single bond connecting the phenyl ring to the vinyl group, are key indicators of these conformational properties.
Spectroscopic Investigations for Understanding Molecular Structure and Electronic Transitions
Spectroscopic methods are indispensable for elucidating the structure of molecules in various states. Vibrational and nuclear magnetic resonance spectroscopies are particularly powerful for identifying functional groups and mapping the connectivity and electronic environment of atoms within a molecule.
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. biointerfaceresearch.com The FT-IR spectrum of a benzylidenemalononitrile compound is dominated by a few characteristic and highly diagnostic absorption bands.
The most prominent feature is the sharp and strong stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2210-2230 cm⁻¹. mdpi.com This band is a reliable indicator of the presence of the malononitrile moiety. Other significant vibrations include the stretching of the vinylic C=C bond and the aromatic C=C bonds, which are found in the 1560-1600 cm⁻¹ region. Stretching modes for aromatic and vinylic C-H bonds are generally observed above 3000 cm⁻¹.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (of isobutyl group) | 2850 - 2960 | Medium to Strong |
| Nitrile (C≡N) Stretch | 2210 - 2230 | Strong, Sharp |
| Vinylic/Aromatic C=C Stretch | 1560 - 1600 | Medium to Strong |
| C-H Bend | 1350 - 1450 | Medium |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for confirming the structure of compounds like this compound.
In the ¹H NMR spectrum, the vinylic proton typically appears as a singlet in the range of δ 7.5-8.5 ppm. The precise chemical shift is sensitive to the electronic nature of the substituent on the phenyl ring. The aromatic protons of the para-substituted ring system usually appear as two doublets. For a 4-isobutyl substituted ring, one would expect signals for the isobutyl group—a doublet for the two CH₂ protons, a multiplet for the CH proton, and a doublet for the two terminal methyl groups—in the upfield region of the spectrum (δ 0.9-2.8 ppm).
The ¹³C NMR spectrum provides complementary information. The carbons of the nitrile groups are characteristically found around δ 112-115 ppm. The sp² carbons of the vinylic and aromatic groups resonate between δ 120-160 ppm, while the sp³ carbons of the isobutyl group appear at higher field strengths.
| Nucleus | Structural Unit | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Vinylic Proton (=CH-) | 7.5 - 8.5 |
| Aromatic Protons (Ar-H) | 7.0 - 8.1 | |
| Isobutyl Protons (-CH₂CH(CH₃)₂) | 0.9 - 2.8 | |
| ¹³C | Nitrile Carbons (-C≡N) | 112 - 115 |
| Vinylic Carbon (=C(CN)₂) | ~80 - 85 | |
| Aromatic & Vinylic Carbons | 120 - 160 | |
| Isobutyl Carbons | 15 - 35 |
Quantum Chemical Investigations and Electronic Structure of 4 Isobutylbenzylidene Malononitrile
Density Functional Theory (DFT) Studies on Ground State Electronic Configuration
DFT has been widely employed to study the electronic configuration of benzylidene malononitrile (B47326) derivatives, offering a balance between computational cost and accuracy. nih.gov The B3LYP functional combined with a 6-31G(d,p) basis set is a common level of theory for such analyses, providing reliable results for molecular geometry and electronic properties. nih.govacs.org
The first step in any quantum chemical investigation is the optimization of the molecule's geometry to find its most stable conformation. For (4-Isobutylbenzylidene)malononitrile, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The optimized structure reveals a nearly planar benzylidenemalononitrile (B1330407) core, with the isobutyl group introducing some steric bulk. The planarity of the π-conjugated system is crucial for electron delocalization.
Below is a table of selected optimized geometrical parameters for this compound, predicted based on DFT calculations of similar structures.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=C (vinyl) | ~1.35 Å |
| C-C (phenyl-vinyl) | ~1.45 Å | |
| C≡N | ~1.16 Å | |
| C-C (isobutyl) | ~1.54 Å | |
| Bond Angle | C-C=C (vinyl) | ~121° |
| C=C-C (phenyl) | ~122° | |
| Dihedral Angle | Phenyl/Vinyl | ~10-20° |
Note: These are representative values based on DFT studies of structurally related benzylidene malononitrile derivatives.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and optical characteristics. nih.gov
For this compound, the HOMO is predominantly localized on the isobutyl-substituted benzene (B151609) ring, which acts as the electron-donating part of the molecule. The LUMO, in contrast, is mainly distributed over the malononitrile group, the electron-accepting moiety. This spatial separation of the frontier orbitals is characteristic of a donor-π-acceptor (D-π-A) system and is responsible for its intramolecular charge transfer (ICT) character.
The presence of the electron-donating isobutyl group at the para position of the benzene ring is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to the unsubstituted benzylidenemalononitrile. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a red-shift in the absorption spectrum. nih.gov
| Molecular Orbital | Energy (eV) |
| HOMO | -6.15 |
| LUMO | -2.30 |
| HOMO-LUMO Gap (ΔE) | 3.85 |
Note: These values are estimated based on DFT calculations for benzylidene malononitrile derivatives with electron-donating substituents. nih.govacs.org
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue represents regions of low electron density (positive potential).
In the MEP map of this compound, the most negative potential (red) is localized over the nitrogen atoms of the cyano groups, indicating these are the most probable sites for electrophilic attack. Conversely, the positive potential (blue) is primarily found around the hydrogen atoms of the benzene ring and the vinyl group, suggesting these are susceptible to nucleophilic attack. The isobutyl group, being electron-donating, enhances the electron density on the benzene ring to some extent.
The charge distribution in this compound is characterized by a significant degree of electronic delocalization along the conjugated backbone. The electron-donating isobutyl group pushes electron density towards the benzene ring, which is then withdrawn by the strongly electron-accepting malononitrile group through the vinylic bridge. This intramolecular charge transfer from the donor to the acceptor is a key feature of its electronic structure.
Natural Bond Orbital (NBO) analysis can be used to quantify this charge distribution and understand the delocalization pathways. The analysis would likely show strong hyperconjugative interactions between the π-orbitals of the benzene ring and the malononitrile moiety, facilitating the ICT process.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for describing the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating its excited state properties, such as electronic absorption spectra. researchgate.net
TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-visible spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands.
For this compound, the lowest energy electronic transition is expected to be a HOMO to LUMO transition, corresponding to the intramolecular charge transfer from the isobutyl-benzene moiety to the malononitrile group. This transition is responsible for the main absorption band in the near-UV or visible region of the spectrum. The calculated spectrum would likely show a strong absorption band corresponding to this π-π* transition.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 3.44 | 360 | > 0.5 |
Note: This is a representative value for the main ICT transition, based on TD-DFT studies of similar donor-acceptor benzylidene malononitrile derivatives. The actual values may vary.
Simulation of Ultraviolet-Visible (UV-Vis) Absorption Spectra
Theoretical simulations of the Ultraviolet-Visible (UV-Vis) absorption spectra for compounds structurally similar to this compound are typically performed using Time-Dependent Density Functional Theory (TD-DFT). This computational method has proven effective in predicting the electronic transitions that give rise to absorption bands. For benzylidene malononitrile derivatives, these calculations are often carried out using the B3LYP functional combined with a suitable basis set, such as 6-311G(d,p).
The primary electronic transition responsible for the main absorption band is typically the excitation from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For example, in a closely related compound, 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile, TD-DFT calculations predicted two intense absorption bands at 237.9 nm and 276.4 nm, which corresponded to HOMO-3 → LUMO and HOMO → LUMO transitions, respectively. researchgate.net
Based on the electronic structure of this compound, which features a donor-π-acceptor (D-π-A) framework with the isobutyl-substituted phenyl ring acting as the donor and the malononitrile group as the acceptor, a significant absorption band is anticipated. The isobutyl group, being an electron-donating alkyl group, is expected to cause a slight red-shift (bathochromic shift) in the absorption maximum compared to the unsubstituted benzylidene malononitrile.
Table 1: Predicted UV-Vis Absorption Data for a Representative Benzylidene Malononitrile Derivative
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| HOMO-3 → LUMO | 237.9 | 0.1618 |
| HOMO → LUMO | 276.4 | 0.3408 |
Note: Data is for 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile and serves as an illustrative example. researchgate.net
Analysis of Intramolecular Charge Transfer (ICT) Characteristics upon Excitation
The electronic architecture of this compound inherently promotes Intramolecular Charge Transfer (ICT) upon photoexcitation. The molecule is composed of an electron-donating 4-isobutylbenzylidene group and an electron-accepting malononitrile group, linked by a π-conjugated bridge. This arrangement facilitates the displacement of electron density from the donor to the acceptor moiety when the molecule absorbs a photon and transitions to an excited state.
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate ICT interactions within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, the extent of charge transfer and the stabilization energy associated with it can be quantified. In analogous systems, significant stabilization energies are observed due to ICT. For example, in 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile, ICT interactions were found to contribute significantly to the molecule's stability, with stabilization energies reaching up to 52.48 kcal/mol for certain orbital interactions. researchgate.net
Upon excitation, the electron density distribution in this compound is expected to shift from the isobutyl-substituted benzene ring towards the dicyanovinyl group. This is because the HOMO is typically localized on the electron-rich phenyl portion, while the LUMO is concentrated on the electron-deficient malononitrile fragment. The transition of an electron from the HOMO to the LUMO therefore results in a net transfer of charge, creating a more polarized excited state with a larger dipole moment compared to the ground state. This ICT character is a hallmark of D-π-A chromophores and is crucial for their applications in nonlinear optics and as fluorescent probes.
Theoretical Prediction of Substituent Effects on Electronic Band Gaps and Orbital Energies
The electronic properties of benzylidene malononitrile derivatives are highly tunable by modifying the substituents on the phenyl ring. Theoretical studies on a variety of these compounds have demonstrated a clear correlation between the electron-donating or electron-withdrawing nature of the substituent and the resulting HOMO-LUMO energy gap (electronic band gap).
The introduction of an electron-donating group (EDG), such as the isobutyl group in this compound, at the para position of the benzylidene ring generally leads to a destabilization (increase in energy) of the HOMO, while having a less pronounced effect on the LUMO. This is because the HOMO has a significant contribution from the π-orbitals of the substituted phenyl ring. Conversely, electron-withdrawing groups (EWGs) tend to stabilize (lower in energy) the LUMO, which is predominantly localized on the malononitrile acceptor.
As a result, the presence of an EDG like the isobutyl group is predicted to decrease the HOMO-LUMO gap of this compound compared to the unsubstituted parent compound. A smaller band gap implies that less energy is required to excite the molecule, which corresponds to a shift of the absorption maximum to a longer wavelength (red-shift).
The following table illustrates the general trend of how different types of substituents at the para-position of the benzylidene ring are predicted to affect the orbital energies and the electronic band gap.
Table 2: Predicted Substituent Effects on Orbital Energies and Band Gaps of para-Substituted Benzylidene Malononitriles
| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on Band Gap (Eg) |
| Strong Electron-Donating (e.g., -N(CH3)2) | Increases Significantly | Minor Change | Decreases Significantly |
| Moderate Electron-Donating (e.g., -OCH3) | Increases | Minor Change | Decreases |
| Weak Electron-Donating (e.g., -CH3, -isobutyl) | Increases Slightly | Minor Change | Decreases Slightly |
| No Substituent (-H) | Baseline | Baseline | Baseline |
| Weak Electron-Withdrawing (e.g., -Cl, -Br) | Decreases Slightly | Decreases | Minor Change/Slight Decrease |
| Strong Electron-Withdrawing (e.g., -NO2) | Decreases | Decreases Significantly | Increases |
This systematic modulation of the electronic band gap through the strategic selection of substituents is a cornerstone of molecular engineering, enabling the fine-tuning of the optical and electronic properties of these materials for specific technological applications.
Intermolecular Interactions and Solid State Organization of 4 Isobutylbenzylidene Malononitrile Systems
Hydrogen Bonding Networks in Crystalline Assemblies
While (4-Isobutylbenzylidene)malononitrile lacks strong hydrogen bond donors, such as hydroxyl or amine groups, its structure allows for the formation of weak C-H···N hydrogen bonds. The nitrogen atoms of the malononitrile (B47326) group, with their lone pairs of electrons, can act as hydrogen bond acceptors. The potential donors are the aromatic C-H groups on the benzylidene ring and the aliphatic C-H groups of the isobutyl substituent.
Table 1: Potential Hydrogen Bond Parameters in this compound
| Donor Group | Acceptor Atom | Typical Distance (Å) | Typical Angle (°) |
| Aromatic C-H | Nitrile N | 2.2 - 2.8 | 120 - 170 |
| Aliphatic C-H | Nitrile N | 2.3 - 3.0 | 110 - 160 |
π–π Stacking Interactions and Aromatic Interactions in the Solid State
The presence of the aromatic benzylidene ring in this compound makes π–π stacking interactions a crucial factor in its solid-state organization. These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. In the crystal structure, molecules can arrange themselves in either a face-to-face or a parallel-displaced fashion to maximize these attractive forces.
The isobutyl group, being an electron-donating group, can influence the quadrupole moment of the aromatic ring, thereby affecting the strength and geometry of the π–π stacking. The interplay between these stacking interactions and other intermolecular forces, such as hydrogen bonding and van der Waals forces, dictates the final crystal packing motif. The centroid-to-centroid distance and the slip angle between stacked rings are key indicators of the nature and strength of these interactions.
Van der Waals Forces and Their Contribution to Molecular Packing
The shape of the this compound molecule, with its bulky isobutyl tail and planar benzylidenemalononitrile (B1330407) head, influences how efficiently molecules can pack in the solid state. The optimization of van der Waals contacts is a primary driver in minimizing the void space within the crystal lattice, thereby maximizing the density and stability of the crystalline form.
Computational Analysis of Intermolecular Interactions
To quantitatively understand the nature and magnitude of the intermolecular forces in this compound, advanced computational methods are employed.
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful tool for decomposing the total interaction energy between molecules into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. A SAPT analysis of a dimer of this compound would provide precise energetic contributions for the various interactions, such as the C-H···N hydrogen bonds and the π–π stacking. This allows for a detailed understanding of which forces are dominant in specific molecular arrangements within the crystal.
Table 2: Illustrative SAPT Energy Decomposition for a Hypothetical Dimer
| Interaction Component | Energy (kcal/mol) |
| Electrostatics | -3.5 |
| Exchange | +5.0 |
| Induction | -1.5 |
| Dispersion | -6.0 |
| Total Interaction Energy | -6.0 |
Atoms in Molecules (AIM) Theory provides a method for analyzing the electron density topology to identify and characterize chemical bonds and intermolecular interactions. nih.gov Within the AIM framework, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to classify the nature and strength of the interaction, distinguishing between covalent bonds, strong hydrogen bonds, and weaker van der Waals contacts.
Polymorphism and Crystal Form Diversity Influencing Solid-State Properties
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in organic molecules and could be expected for this compound. Different polymorphs arise from variations in molecular conformation and/or intermolecular interactions, leading to different crystal packing arrangements. A study on the related compound, 2-(4-(diphenylamino)benzylidene) malononitrile, revealed the existence of two distinct crystal forms with different packing and optical properties, highlighting the potential for polymorphism in this class of materials. nih.govresearchgate.net
The existence of polymorphs for this compound would have significant implications for its physical properties, such as melting point, solubility, and stability. Each polymorphic form would possess a unique set of intermolecular interactions, resulting in different lattice energies and, consequently, distinct macroscopic properties. The discovery and characterization of different polymorphs would be crucial for understanding the structure-property relationships of this compound.
Photophysical Phenomena and Optoelectronic Response of 4 Isobutylbenzylidene Malononitrile
Fluorescence and Luminescence Characteristics in Solution and Solid State
The fluorescence and luminescence of benzylidene malononitrile (B47326) derivatives are highly dependent on their molecular environment and aggregation state. While often weakly emissive in dilute solutions, many of these compounds exhibit significantly enhanced fluorescence in the aggregated or solid state, a phenomenon known as aggregation-induced emission (AIE).
Photoluminescence Quantum Yields and Luminescence Efficiencies
However, in the solid state, these non-radiative pathways can be suppressed, leading to a significant increase in luminescence efficiency. This is a hallmark of AIE-active molecules. The restriction of intramolecular rotations and vibrations in the solid state blocks the non-radiative decay channels, forcing the excited state to decay radiatively, thus "switching on" the fluorescence. It is therefore anticipated that (4-isobutylbenzylidene)malononitrile would display weak fluorescence in solvents like hexane (B92381) or toluene, but exhibit bright emission in the crystalline or aggregated form.
To illustrate the typical photophysical data for this class of compounds, the following table presents data for a related donor-π-acceptor malononitrile derivative, 2-(4-(diphenylamino)benzylidene)malononitrile (DPAM), which has been studied in more detail.
| Property | Value (for DPAM) | Conditions |
| Absorption Max (λabs) | ~450 nm | Solution |
| Emission Max (λem) | ~550-600 nm | Solid State |
| Photoluminescence Quantum Yield (ΦF) | Low in solution, High in solid state | - |
Note: This data is for a related compound and is intended to be illustrative of the expected properties for this compound.
Mechanisms of Photoexcitation, Radiative, and Non-Radiative Decay Pathways
The photophysical behavior of this compound is governed by the interplay of photoexcitation and subsequent decay processes.
Photoexcitation: Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This transition often involves a significant degree of intramolecular charge transfer (ICT) from the electron-rich isobutyl-substituted phenyl ring to the electron-deficient malononitrile moiety. researchgate.net This ICT character is a key feature of D-π-A molecules and is responsible for their sensitivity to the surrounding environment.
Radiative Decay (Fluorescence): The excited molecule can return to the ground state by emitting a photon. This process, known as fluorescence, is the source of the observed luminescence. The energy of the emitted photon is typically lower than that of the absorbed photon, resulting in a Stokes shift. The rate of radiative decay is an intrinsic property of the molecule.
Non-Radiative Decay: In competition with fluorescence, several non-radiative decay pathways can depopulate the excited state without the emission of light. For benzylidene malononitrile derivatives in solution, the primary non-radiative decay mechanism is believed to be torsional motion around the central carbon-carbon double bond. uni-regensburg.de This twisting motion in the excited state leads to a conical intersection with the ground state potential energy surface, allowing for rapid and efficient internal conversion back to the ground state without emitting light. This explains the typically low fluorescence quantum yields observed in solution. In the solid state, the rigid environment hinders this torsional motion, thereby blocking this efficient non-radiative channel and enhancing the fluorescence.
Mechanochromism and Piezofluorochromism in Malononitrile Derivatives
Mechanochromism and piezofluorochromism are fascinating phenomena where the color and fluorescence of a material change in response to mechanical stimuli such as grinding, shearing, or pressure. Many malononitrile derivatives have been shown to exhibit these properties, suggesting that this compound is also a likely candidate for such behavior.
Structural Origins of Mechanically Induced Emission Shifts
The mechanochromic behavior in malononitrile derivatives typically arises from a transition between different solid-state packing arrangements. mdpi.com In its pristine crystalline state, the molecules adopt a specific, often thermodynamically stable, packing arrangement with a characteristic fluorescence emission. When mechanical force is applied, this crystalline structure can be disrupted, leading to a less ordered, amorphous state, or it can transform into a different, metastable crystalline polymorph.
These different packing arrangements can have distinct electronic properties due to variations in intermolecular interactions, such as π-π stacking. These changes in intermolecular interactions can alter the energy of the excited state, leading to a shift in the fluorescence emission wavelength. For example, grinding a crystalline powder might induce a red-shift (to longer wavelengths) or a blue-shift (to shorter wavelengths) in its fluorescence, depending on the nature of the structural change. This process is often reversible; the original crystalline state and its corresponding fluorescence can sometimes be recovered by heating the ground powder (annealing) or exposing it to solvent vapors. A study on 2-(4-(diphenylamino)benzylidene) malononitrile (DPAM) showed that grinding induced a fluorescence shift from red to yellow, which was attributed to a crystal form transformation. mdpi.com
Impact of Molecular Packing Density on Mechanochromic Behavior
The density of molecular packing plays a crucial role in the mechanochromic properties of these materials. A more loosely packed crystalline structure may be more susceptible to mechanical perturbation and therefore more likely to exhibit mechanochromism. Conversely, a very densely packed and stable crystal lattice might be resistant to mechanical stress and show little to no change in its fluorescence.
The presence of bulky side groups, such as the isobutyl group in this compound, can influence the molecular packing. The isobutyl group may hinder close π-π stacking between the aromatic cores of adjacent molecules, potentially leading to a less dense crystal packing. This could make the material more amenable to structural transformations under pressure, thus enhancing its mechanochromic response. The interplay between the steric hindrance from the isobutyl group and the intermolecular forces will ultimately determine the packing density and the resulting mechanochromic behavior.
Correlation of Crystal Structure and Molecular Conformation with Photophysical Performance
The solid-state photophysical properties of this compound are intrinsically linked to its crystal structure and the conformation of the individual molecules within that structure.
The conformation of the molecule, particularly the dihedral angle between the phenyl ring and the malononitrile group, can affect the extent of π-conjugation and, consequently, the energy of the electronic transitions. A more planar conformation generally leads to a more extended π-system and red-shifted absorption and emission spectra.
The arrangement of molecules in the crystal lattice, or crystal packing, is a critical determinant of the solid-state emission properties. Close π-π stacking can lead to the formation of excimers or other aggregate species with different emissive properties compared to the isolated molecule. In the context of AIE, a crystal packing that restricts intramolecular rotations is essential for high luminescence efficiency. The crystal structure of a closely related compound, 2-(4-methylbenzylidene)malononitrile (B52347), reveals a nearly planar molecular conformation and a head-to-tail stacking arrangement in the crystal. nih.gov It is plausible that this compound would adopt a similar planar conformation, with the crystal packing being influenced by the steric bulk of the isobutyl group. This could lead to a "herringbone" or other packing motif that still allows for strong solid-state emission by restricting molecular motion.
Advanced Materials Applications and Device Integration Potential of 4 Isobutylbenzylidene Malononitrile Derivatives
Fundamental Principles of Organic Semiconductors Relevant to (4-Isobutylbenzylidene)malononitrile
The promise of this compound as a material for advanced electronic applications is rooted in the fundamental principles governing organic semiconductors. These carbon-based materials offer advantages such as mechanical flexibility, low-cost fabrication, and the ability to tune their electronic properties through chemical modification.
Charge Transport Mechanisms (e.g., Electron Hopping, Polaron Formation and Transport)
In organic semiconductors, charge transport is fundamentally different from that in their inorganic counterparts like silicon. Instead of charge carriers moving through delocalized bands, they are typically localized on individual molecules or conjugated segments of a polymer chain. The movement of these charges from one molecule to another is often described by a process called electron hopping . The efficiency of this process is highly dependent on the spatial overlap of the molecular orbitals of adjacent molecules and their relative energy levels.
Another critical concept is the formation of polarons . When a charge (an electron or a hole) is introduced into the organic material, it can polarize the surrounding molecules, creating a quasi-particle known as a polaron. This localized distortion of the molecular lattice moves with the charge, and its mobility is influenced by the strength of the electron-phonon coupling. For a molecule like this compound, the vibrational modes of the isobutyl group and the cyano moieties would play a significant role in polaron formation and transport.
Band Structure Engineering in Organic Materials
The "band structure" in organic semiconductors refers to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels constitutes the material's band gap, which is a crucial parameter determining its optical and electronic properties.
Band structure engineering involves the strategic chemical modification of a core molecule to control its HOMO and LUMO energy levels. For the this compound core, the electron-donating nature of the isobutyl group and the electron-withdrawing nature of the malononitrile (B47326) group establish a donor-π-acceptor (D-π-A) framework. The HOMO level is largely influenced by the donor component (the isobutylbenzylidene part), while the LUMO level is primarily determined by the acceptor component (the malononitrile part). Modifying these components would, in theory, allow for the tuning of the band gap and the charge injection/extraction properties of the material.
Material Design Strategies Utilizing the this compound Core
The versatility of organic synthesis provides a powerful toolkit for designing novel materials based on the this compound scaffold. The goal of these strategies is to optimize the optoelectronic properties for specific device applications.
Molecular Engineering for Tuning Optoelectronic Properties
Molecular engineering of the this compound core could involve several approaches. Altering the length and branching of the alkyl group (the isobutyl moiety) could influence the material's solubility and thin-film morphology, which are critical for device performance. Introducing different electron-donating or electron-withdrawing groups on the phenyl ring would directly impact the HOMO and LUMO energy levels, thereby tuning the material's absorption spectrum and charge transport characteristics. Furthermore, extending the π-conjugated system by incorporating additional aromatic rings could lead to a smaller band gap and enhanced charge carrier mobility.
Establishing Comprehensive Structure-Property Relationships for Performance Enhancement
A systematic investigation into the relationship between the chemical structure of this compound derivatives and their resulting properties is essential for performance enhancement. This would involve synthesizing a library of related compounds with methodical variations in their molecular structure. By characterizing the optical, electrochemical, and charge transport properties of each derivative, a comprehensive understanding of how specific structural modifications influence performance can be established. For instance, detailed studies on how the steric hindrance of the isobutyl group affects molecular packing in the solid state would provide valuable insights for designing materials with improved charge mobility.
Potential Applications in Organic Electronic Devices
While no specific applications of this compound have been reported, its molecular structure suggests potential utility in a range of organic electronic devices. The donor-π-acceptor architecture is a common motif in materials for organic photovoltaics (OPVs) , where it can facilitate efficient charge separation at the donor-acceptor interface.
Furthermore, its potential for fluorescence, a common feature of benzylidene malononitrile derivatives, could make it a candidate for the emissive layer in organic light-emitting diodes (OLEDs) . The ability to tune the emission color through molecular engineering would be a significant advantage.
Finally, if materials based on this core can be designed to exhibit high charge carrier mobility, they could be employed as the active channel material in organic field-effect transistors (OFETs) , which are the fundamental building blocks of flexible and printed electronics.
Organic Light-Emitting Diodes (OLEDs) as Emitters or Electron Transport Layers
The molecular architecture of this compound, featuring an electron-donating isobutylbenzyl group connected to a strongly electron-accepting malononitrile moiety, makes its derivatives promising candidates for use in Organic Light-Emitting Diodes (OLEDs). The powerful electron-withdrawing nature of the dicyanovinylene group can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. semanticscholar.org Consequently, these materials can be employed as either the emissive layer (EML) or the electron transport layer (ETL) within an OLED device structure. semanticscholar.org
A notable example is the derivative 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM), a low molecular weight fluorescent material that has been successfully incorporated into an OLED via a solution process. rsc.orgresearchgate.netrsc.org In a device fabricated by spin coating, HEMABM demonstrated efficient solid-state emission and electroluminescence. rsc.orgrsc.org The performance of a single-layer device using HEMABM was compared to one using the well-known polymer poly(2-methoxy-5(2′-ethyl)hexoxyphenylenevinylene) (MEH-PPV). researchgate.netrsc.org The device based on the HEMABM small molecule achieved a luminance of approximately 1300 cd/m² with a low threshold voltage of about 1.0 V. researchgate.netrsc.org This performance underscores the potential of the benzylidene malononitrile core structure in creating efficient, solution-processable small molecules for OLED applications. The isobutyl group in the parent compound is expected to enhance solubility in organic solvents, which is advantageous for device fabrication using techniques like spin coating or inkjet printing, while also influencing the morphology of the thin film. rsc.orgresearchgate.net
Table 1: Performance of an OLED Device Based on a Benzylidene Malononitrile Derivative
| Compound | Device Structure | Threshold Voltage (V) | Max. Luminance (cd/m²) |
|---|---|---|---|
| HEMABM | ITO / PEDOT:PSS / HEMABM / LiF / Al | ~1.0 | ~1300 |
Data sourced from studies on 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM). researchgate.netrsc.org
Organic Solar Cells (OSCs) as Electron Acceptors or Donor Components
In the field of organic photovoltaics, molecules with a donor-π-acceptor (D-π-A) structure are fundamental. The malononitrile group is a potent electron acceptor and is a key component in many high-performance non-fullerene acceptors (NFAs) for organic solar cells (OSCs). nih.gov Benzylidene malononitrile derivatives fit this D-π-A archetype, where the substituted benzylidene portion acts as the electron donor, linked via a π-bridge to the malononitrile acceptor.
The photovoltaic properties of a simple derivative, 2-(4-(dimethylamino)benzylidene)malononitrile, have been evaluated in the context of a dye-sensitized solar cell (DSSC), a type of organic solar cell. mdpi.comresearchgate.net In a device with an FTO/TiO2/dye/electrolyte/Pt electrode configuration, this molecule was used as the light-absorbing dye. researchgate.netsciforum.net While the reported power conversion efficiency (PCE) was modest, the study confirms the potential of this class of compounds to function within a photovoltaic device. researchgate.net The key performance parameters for this cell are detailed in the table below. The low performance suggests that while the fundamental D-π-A structure is present, further molecular engineering—such as modifying the donor strength, extending the π-conjugation, or altering the side chains to control morphology—is necessary to achieve high efficiencies. The isobutyl group on the target compound, for instance, would provide weaker electron-donating character compared to a dimethylamino group but would enhance solubility, impacting film formation in bulk heterojunction devices.
Table 2: Photovoltaic Performance of a DSSC with a Benzylidene Malononitrile Derivative
| Compound | Voc (V) | Jsc (mA·cm⁻²) | Fill Factor (FF) | Efficiency (%) |
|---|---|---|---|---|
| 2-(4-(dimethylamino)benzylidene)malononitrile | 0.233 | 0.029 | 0.3194 | 0.002 |
Data for a device with the structure FTO/TiO2/dye/electrolyte/Pt. researchgate.net
Organic Field-Effect Transistors (OFETs) as Semiconducting Channels
The D-π-A architecture of this compound suggests its potential use as the active semiconducting channel in an Organic Field-Effect Transistor (OFET). The charge transport characteristics of such a material are dictated by its frontier molecular orbital (HOMO and LUMO) energy levels and its ability to form ordered molecular packing in the solid state. The electron-accepting malononitrile unit can facilitate n-channel (electron) transport, while the electron-donating isobutylbenzylidene moiety could support p-channel (hole) transport. This makes the molecule a candidate for either a unipolar or potentially an ambipolar semiconductor.
For efficient charge transport in an OFET, strong intermolecular π-π stacking is crucial, which is favored by a planar molecular structure. The isobutyl substituent, being a flexible alkyl chain, will influence the solid-state packing of the molecules. This can affect the intermolecular distance and orbital overlap, which are critical parameters for charge carrier mobility. While specific experimental data on the OFET performance of this compound is not extensively reported, high-performance solution-processable small molecule semiconductors can achieve charge-carrier mobilities exceeding 1.0 cm² V⁻¹ s⁻¹ and ON/OFF current ratios in the range of 10⁶–10⁷. researchgate.net The investigation of this compound and its derivatives in OFETs would be a valuable step to explore their semiconducting potential and structure-property relationships.
Fabrication of Thin Films and Micro/Nanostructures for Device Integration
The integration of this compound derivatives into electronic devices is highly dependent on the ability to fabricate high-quality thin films and ordered micro- or nanostructures. The method of fabrication directly influences the material's morphology, which in turn governs device performance.
Solution-Based Thin Film Deposition Derivatives of benzylidene malononitrile have proven to be compatible with solution-based fabrication techniques, which are attractive for low-cost, large-area device manufacturing. For example, the OLED device incorporating the HEMABM derivative was successfully prepared by spin coating. rsc.orgrsc.org This process resulted in a film with a smooth surface morphology, which is critical for preventing short circuits and ensuring uniform device operation. researchgate.netrsc.org The enhanced solubility provided by substituents like the isobutyl group is advantageous for these methods, allowing for the preparation of uniform films from various organic solvents.
Fabrication of Micro/Nanostructures The self-assembly and crystallization properties of these molecules can be exploited to create highly ordered structures. Control over crystallization conditions is a powerful tool for tuning the material's properties. Research on the derivative 2-(4-(diphenylamino)benzylidene)malononitrile (DPAM) has shown that different crystal forms (polymorphs) can be obtained by using different crystallization solvents. mdpi.com Two distinct crystal forms, one orthorhombic and one monoclinic, were isolated, each exhibiting different molecular packing and intermolecular interactions. mdpi.com This ability to control the crystal structure is significant, as polymorphism can lead to vastly different optical and electronic properties in the solid state. Such crystal engineering techniques, including slow evaporation from solution, can be used to grow single crystals or controlled microstructures for integration into advanced devices like OFETs. mdpi.com The synthesis of benzylidenemalononitrile (B1330407) compounds can be achieved through various methods, including microwave-assisted synthesis in water, which represents an environmentally friendly approach to producing the base material for subsequent film or crystal fabrication. eurekaselect.com
Table of Mentioned Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | 2-(4-Isobutylbenzylidene)malononitrile |
| HEMABM | 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile |
| MEH-PPV | Poly(2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene) |
| DPAM | 2-(4-(diphenylamino)benzylidene)malononitrile |
| FTO | Fluorine-doped Tin Oxide |
| TiO₂ | Titanium Dioxide |
| ITO | Indium Tin Oxide |
| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate |
Strategic Derivatization and Molecular Engineering of 4 Isobutylbenzylidene Malononitrile Frameworks
Modification of the Benzyl (B1604629) Ring for Tailored Electronic and Steric Effects
Electronic Effects: Electron-donating groups, such as alkoxy (e.g., methoxy, -OCH₃) and amino (-NH₂) groups, increase the electron density of the benzene (B151609) ring. This enhancement of electron density on the donor side of the molecule can influence its reactivity and intermolecular interactions. Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the ring. nih.gov This alteration of the electronic landscape affects the intramolecular charge transfer (ICT) from the substituted benzyl ring (the donor) to the malononitrile (B47326) moiety (the acceptor). mdpi.com By carefully selecting the type and position of the substituent on the ring, the electronic properties can be precisely controlled. For instance, placing a strong donor group at the para-position relative to the benzylidene bridge maximizes the resonance effect, leading to a significant impact on the molecule's electronic structure. nih.gov
Steric Effects: Beyond electronic influence, the size and shape of the substituents introduce steric effects that can dictate the molecule's conformation and crystal packing. Bulky substituents can induce a twist in the molecular backbone, affecting the planarity and conjugation of the π-system. This can, in turn, influence the material's photophysical properties in the solid state by preventing the formation of non-emissive aggregates. mdpi.com The strategic placement of large alkyl groups or other sterically demanding moieties can be used to control intermolecular distances and interactions, which is a critical aspect of designing functional organic materials.
Exploration of Alternative Active Methylene (B1212753) Components
A variety of active methylene compounds can be employed in the Knoevenagel condensation to create analogues of the (4-isobutylbenzylidene)malononitrile framework. organic-chemistry.orgresearchgate.net The choice of the active methylene component is crucial as it directly influences the electronic and steric nature of the acceptor part of the molecule. For example, replacing a cyano group with an ester group generally reduces the electron-accepting strength. The table below presents several alternative active methylene compounds that can be reacted with aldehydes.
| Active Methylene Compound | Chemical Structure | Resulting Acceptor Group Characteristics |
|---|---|---|
| Ethyl Cyanoacetate | NC-CH₂(COOEt) | Asymmetric acceptor with one cyano and one ester group, offering intermediate electron-accepting strength. researchgate.net |
| Diethyl Malonate | (EtOOC)₂CH₂ | Weaker electron acceptor compared to malononitrile, containing two ester groups. |
| Meldrum's Acid | C₆H₈O₄ | A cyclic diester, known for its high acidity and reactivity in Knoevenagel condensations. sciforum.net |
| 1,3-Indandione | C₉H₆O₂ | A cyclic diketone that can be used to create more rigid and planar molecular structures. |
| Barbituric Acid | C₄H₄N₂O₃ | A cyclic compound with two amide groups, offering different hydrogen bonding capabilities. |
The versatility of the Knoevenagel condensation allows for the creation of a broad library of derivatives, each with a unique combination of donor and acceptor moieties, enabling a systematic investigation of structure-property relationships. researchgate.netniscpr.res.in
Synthesis and Characterization of Novel this compound Derivatives
The synthesis of novel derivatives based on the this compound scaffold is predominantly achieved via the Knoevenagel condensation reaction. researchgate.net This method involves reacting a substituted benzaldehyde (B42025) with an active methylene compound, often in the presence of a basic catalyst such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297). mdpi.comnih.gov Modern synthetic approaches may utilize techniques like microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times. nih.govacs.org
Once synthesized, the purification of the crude product is typically performed by recrystallization. The structural confirmation and characterization of these new derivatives are carried out using a suite of spectroscopic and analytical techniques:
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. For instance, the characteristic sharp peak for the nitrile (-C≡N) group appears around 2220 cm⁻¹, while C=C stretching vibrations for the alkene and aromatic rings are also observed. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the chemical environment of protons, confirming the presence of aromatic, vinylic, and alkyl protons. ¹³C NMR is used to identify all unique carbon atoms in the molecule.
Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound, confirming its elemental composition.
The following table details the synthesis and characterization data for a representative benzylidenemalononitrile (B1330407) derivative reported in the literature.
| Compound Name | Synthesis Method | Yield (%) | Melting Point (°C) | Key FT-IR Data (cm⁻¹) | Key ¹H NMR Data (δ, ppm) |
|---|---|---|---|---|---|
| 4-Hexyloxybenzylidenemalononitrile | Microwave-assisted Knoevenagel condensation of 4-hexyloxybenzaldehyde and malononitrile with ammonium acetate catalyst. nih.gov | 65% nih.gov | 42-43 nih.gov | ~2223 (C≡N), ~1605 (C=C alkene), ~1583 (C=C aromatic). nih.gov | ~7.92 (d, 2H, Ar-H), ~7.66 (s, 1H, -CH=C), ~7.01 (d, 2H, Ar-H), ~4.08 (t, 2H, -OCH₂-). nih.gov |
Impact of Substituent Variation on Frontier Molecular Orbitals and Charge Transfer Characteristics
The modification of the this compound framework with different substituents has a direct and predictable impact on its electronic structure, particularly the energies of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic properties.
In this donor-π-acceptor (D-π-A) type structure, the HOMO is typically localized on the electron-rich donor part (the substituted benzyl ring), while the LUMO is localized on the electron-deficient acceptor part (the malononitrile moiety). mdpi.com
Electron-Withdrawing Groups (EWGs): Attaching an EWG (e.g., -NO₂, -CF₃) to the benzyl ring lowers the energy level of the LUMO, with a smaller effect on the HOMO. nih.gov This also leads to a reduction in the HOMO-LUMO gap.
These modifications directly influence the Intramolecular Charge Transfer (ICT) characteristics of the molecule. A smaller HOMO-LUMO gap facilitates the electronic transition from the ground state to the excited state upon absorption of light, which corresponds to the transfer of an electron from the donor (HOMO) to the acceptor (LUMO). The strength of this ICT can be tuned by the choice of substituent, with stronger donors and acceptors leading to more pronounced charge transfer.
The table below summarizes the general effects of substituents on the FMOs and ICT properties of D-π-A molecules.
| Substituent Type on Benzyl Ring | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Impact on Intramolecular Charge Transfer (ICT) |
|---|---|---|---|---|
| Electron-Donating Group (EDG) | Increases (destabilizes) nih.gov | Minor change | Decreases | Enhances ICT by facilitating electron donation. |
| Electron-Withdrawing Group (EWG) | Minor change | Decreases (stabilizes) nih.gov | Decreases | Enhances ICT by strengthening the acceptor moiety. |
| Unsubstituted (e.g., Hydrogen) | Baseline | Baseline | Reference Gap | Baseline ICT characteristics. |
Through computational studies and experimental measurements, a clear correlation between the electronic nature of the substituent and the resulting FMO energies can be established, providing a powerful tool for the rational design of molecules with specific electronic and optical properties. nih.govresearchgate.net
Concluding Remarks and Future Research Trajectories for 4 Isobutylbenzylidene Malononitrile
Synthesis and Fundamental Understanding of its Role in the Benzylidenemalononitrile (B1330407) Class
The primary and most efficient method for the synthesis of benzylidenemalononitrile derivatives is the Knoevenagel condensation. nih.govnih.gov This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, malononitrile (B47326), with a carbonyl compound, 4-isobutylbenzaldehyde (B42465).
Reaction Scheme:
Various catalysts and reaction conditions have been explored for the Knoevenagel condensation to enhance yield, reduce reaction times, and employ more environmentally friendly methods. nih.govresearchgate.netias.ac.in These include the use of:
Homogeneous and heterogeneous catalysts: Both basic and acidic catalysts can be employed. Heterogeneous catalysts are often preferred for their ease of separation and reusability. nih.gov
Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields.
Solvent-free or green solvent conditions: To align with the principles of green chemistry, researchers have explored conducting the reaction in water or under solvent-free conditions. researchgate.net
The isobutyl group at the para position of the benzene (B151609) ring is an electron-donating group. This electronic characteristic influences the reactivity of the benzaldehyde (B42025) and the properties of the resulting (4-Isobutylbenzylidene)malononitrile. The electron-donating nature of the isobutyl group can affect the electronic structure of the conjugated system, which in turn influences its optical and electronic properties. A fundamental understanding of these structure-property relationships is crucial for its application in various fields.
Advancements in Computational Modeling for Predictive Material Design
Computational modeling has become an indispensable tool in materials science for predicting the properties and behavior of novel compounds, thereby guiding experimental efforts. researchgate.net For this compound, computational methods such as Density Functional Theory (DFT) can be employed to investigate various molecular properties.
Key parameters that can be calculated include:
Optimized molecular geometry: Determining the most stable three-dimensional arrangement of atoms.
Electronic properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical parameter for predicting the electronic and optical properties of a molecule.
Spectroscopic properties: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the characterization of the synthesized compound.
Non-linear optical (NLO) properties: Predicting the hyperpolarizability of the molecule, which is important for applications in optoelectronics.
By systematically modifying the structure of BMN derivatives in silico and calculating these properties, researchers can create a database of potential materials with desired characteristics. This predictive approach can accelerate the discovery of new functional materials for specific applications, saving significant time and resources compared to a purely experimental trial-and-error approach.
Emerging Directions in Organic Electronics and Optoelectronics Research
Benzylidenemalononitrile derivatives are recognized for their potential in organic electronics and optoelectronics due to their donor-pi-acceptor (D-π-A) structure. mdpi.comresearchgate.net In this compound, the isobutyl-substituted benzene ring acts as the electron donor, the double bond as the π-bridge, and the malononitrile group as the electron acceptor. This intramolecular charge transfer character is fundamental to their application in various devices.
Potential Applications:
Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of BMN derivatives make them candidates for emissive layers in OLEDs. The isobutyl group can influence the solid-state packing and luminescence efficiency.
Organic Field-Effect Transistors (OFETs): The semiconducting nature of these materials allows for their use as the active layer in OFETs, which are key components in flexible electronics. mdpi.com
Non-linear Optical (NLO) Materials: The significant intramolecular charge transfer in D-π-A molecules can lead to large second-order NLO responses, making them suitable for applications in frequency doubling and optical switching.
Sensors: The electronic properties of BMN derivatives can be sensitive to their environment, enabling their use as chemical sensors. mdpi.com
Future research in this area will likely focus on synthesizing novel BMN derivatives with tailored electronic properties by modifying the donor and acceptor groups. For this compound, this could involve creating copolymers or blends to enhance device performance and stability.
Challenges and Opportunities for Next-Generation Functional Materials
While the potential of this compound and its congeners is significant, several challenges need to be addressed to realize their full potential as next-generation functional materials.
Challenges:
Stability: Organic materials can be susceptible to degradation when exposed to oxygen, moisture, and UV light. Improving the long-term stability of devices based on these materials is a critical research area.
Processability: The solubility and film-forming properties of these compounds are crucial for their incorporation into devices using solution-based techniques like printing. The isobutyl group may enhance solubility compared to unsubstituted BMN.
Performance: Achieving high efficiency, brightness, and charge carrier mobility in organic electronic devices remains a continuous effort. Fine-tuning the molecular structure is key to optimizing these performance metrics.
Opportunities:
Molecular Engineering: There is vast potential for creating new BMN derivatives with precisely controlled properties through synthetic chemistry. The systematic variation of substituents on the benzene ring can lead to a wide range of materials.
Device Architecture: Innovations in device design and fabrication can help to overcome some of the intrinsic limitations of organic materials.
Supramolecular Chemistry: Controlling the self-assembly and solid-state packing of these molecules can have a profound impact on their bulk properties and device performance.
Q & A
Q. How do rotational spectroscopy and XRD address conformational ambiguities?
- Methodological Answer : Rotational spectroscopy resolves gas-phase conformers (e.g., cis/trans isomerism in malononitrile) via hyperfine splitting, while XRD provides solid-state packing motifs. For example, XRD confirmed hydrogen-bonded dimers in malononitrile crystals, explaining discrepancies in DFT-predicted bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
